molecular formula C9H8BrFO B2572413 3-Bromo-1-(4-fluorophenyl)propan-1-one CAS No. 57056-43-6

3-Bromo-1-(4-fluorophenyl)propan-1-one

Cat. No.: B2572413
CAS No.: 57056-43-6
M. Wt: 231.064
InChI Key: HFSYJZRWNVAYIG-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8BrFO and its molecular weight is 231.064. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSYJZRWNVAYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 3-Bromo-1-(4-fluorophenyl)propan-1-one , designed for researchers and drug development professionals.

Structural Identity, Synthesis, and Medicinal Chemistry Applications

Chemical Identity & Physiochemical Profile

This compound is a halogenated propiophenone derivative serving as a critical electrophilic linker in organic synthesis. Distinguished by its


-bromo ketone motif, it functions as a versatile "three-carbon" building block (C3 synthon) for constructing complex heterocyclic scaffolds and bioactive amines.

Unlike its


-bromo analogs (which are highly prone to racemization and immediate nucleophilic attack), the 

-bromo position offers a unique reactivity profile, balancing susceptibility to

substitution with the potential for

elimination to form vinyl ketones (Michael acceptors).
Core Data Table
ParameterTechnical Specification
CAS Number 57056-43-6
IUPAC Name This compound
Synonyms

-Bromo-4-fluoropropiophenone; 3-Bromo-4'-fluoropropiophenone
Molecular Formula

Molecular Weight 231.06 g/mol
Structure

Physical State Off-white to pale yellow crystalline solid
Melting Point 50–55 °C (Typical range for pure crystalline form)
Solubility Soluble in DCM, Chloroform, THF, Ethyl Acetate; Insoluble in water
Stability Moisture sensitive; prone to cyclization or hydrolysis under basic conditions
Synthetic Routes & Mechanistic Insight

The industrial and laboratory-scale synthesis of this compound predominantly relies on Friedel-Crafts Acylation . This route is preferred over direct bromination of 4-fluoropropiophenone, which typically yields the thermodynamically favored


-bromo product (2-bromo) rather than the desired 

-bromo (3-bromo) isomer.
Protocol: Friedel-Crafts Acylation

Reaction Logic: The reaction utilizes the strong para-directing effect of the fluorine atom on the benzene ring. Aluminum chloride (


) activates the acyl chloride, generating an acylium ion intermediate that attacks the fluorobenzene.

Reagents:

  • Substrate: Fluorobenzene (acts as both reactant and solvent, or used with DCM).

  • Acylating Agent: 3-Bromopropionyl chloride.

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.
    

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried 3-neck flask under

    
     atmosphere, suspend anhydrous 
    
    
    
    (1.1 equiv) in dry Dichloromethane (DCM) or neat Fluorobenzene at 0°C.
  • Acyl Chloride Addition: Dropwise add 3-Bromopropionyl chloride (1.0 equiv) over 30 minutes. Maintain temperature < 5°C to prevent polymerization of the acyl chloride.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Quenching (Critical): Pour the reaction mixture slowly into a slurry of ice/conc. HCl. Note: Exothermic reaction. The HCl prevents the formation of aluminum emulsions.

  • Extraction: Extract the organic layer with DCM (3x). Wash combined organics with saturated

    
     (to remove acid traces) and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the target product.
    
Visualization: Synthesis Pathway

SynthesisPathway Start1 Fluorobenzene Intermed Sigma Complex (Arenium Ion) Start1->Intermed Electrophilic Attack Start2 3-Bromopropionyl Chloride Complex Acylium Ion Complex Start2->Complex AlCl3 (Lewis Acid) Complex->Intermed Product 3-Bromo-1-(4-fluorophenyl) propan-1-one Intermed->Product -HCl (Aromatization)

Figure 1: Friedel-Crafts acylation mechanism showing the activation of the acyl chloride and subsequent electrophilic aromatic substitution.

Reactivity & Application in Medicinal Chemistry

This compound acts as a "linchpin" in medicinal chemistry, primarily used to attach the 4-fluorobenzoylpropyl moiety to amines. This pharmacophore is prevalent in neuroleptic drugs (butyrophenone class analogs) and serotonin modulators.

A. Divergent Reactivity: Substitution vs. Elimination

The


-position of the bromine creates a competition between nucleophilic substitution (

) and elimination (

).
  • Pathway A (

    
    ):  Reaction with secondary amines (e.g., piperidine, piperazine) in a polar aprotic solvent (DMF, Acetonitrile) with a weak base (
    
    
    
    ) yields
    
    
    -aminoketones.
  • Pathway B (

    
    ):  Strong bases (e.g., 
    
    
    
    ,
    
    
    ) induce elimination of HBr to form 1-(4-fluorophenyl)prop-2-en-1-one (a vinyl ketone). This enone is a potent Michael acceptor and can covalently modify cysteine residues in proteins.
B. Key Applications
  • Synthesis of 5-HT2A Antagonists: Used to alkylate piperidine or piperazine scaffolds to generate high-affinity serotonin receptor ligands.

  • Sigma Receptor Ligands: The 4-fluorophenyl ketone tail is a classic hydrophobic binding element for Sigma-1 (

    
    ) receptors.
    
  • Chromanone Synthesis: Although less common with para-fluoro, ortho-substituted analogs cyclize to form chromanones.

Visualization: Reactivity Profile

Reactivity Core 3-Bromo-1-(4-fluorophenyl) propan-1-one Aminoketone Beta-Aminoketone (Neuroactive Pharmacophore) Core->Aminoketone Sec. Amine, K2CO3 (SN2 Path) Enone Vinyl Ketone (Michael Acceptor) Core->Enone Strong Base / Heat (E2 Elimination) Heterocycle Pyrazoline Derivatives Core->Heterocycle Hydrazine Hydrate (Cyclization)

Figure 2: Divergent reactivity pathways. Researchers must control basicity to favor substitution (Green) over elimination (Red).

Handling, Stability & Safety (HSE)

Warning: This compound is an


-halo ketone derivative (structurally related) and possesses significant lachrymatory properties.
  • Lachrymator: Irritating to eyes and respiratory tract. All operations must be performed in a functioning fume hood.

  • Skin Sensitizer: Can cause allergic contact dermatitis. Double-gloving (Nitrile) is recommended.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound degrades upon exposure to light and moisture, liberating HBr which turns the solid yellow/brown.

References
  • Chemical Identity & CAS Verification

    • Source: BLD Pharm & PubChem Compound Summary.
    • Link:

  • Synthetic Methodology (Friedel-Crafts Acylation)

    • Source: "Synthetic method of 3-bromo-4-fluorobenzaldehyde" (Analogous chemistry demonstrating AlCl3 mediated acylation/halogen
    • Link:

  • Reactivity & Aminoketone Synthesis

    • Source: "Synthesis and crystal structure of 3-(4-bromoanilino)-3-(4-chlorophenyl)
    • Link:

  • Pharmaceutical Relevance (Halogenated Linkers)

    • Source: "The Role of Bromine in Modern Pharmaceuticals."[1]

    • Link:

Sources

Technical Guide: Physicochemical Properties & Applications of 3-Bromo-1-(4-fluorophenyl)propan-1-one

[1]

Executive Summary

3-Bromo-1-(4-fluorophenyl)propan-1-one (CAS: 466-20-6), also known as 3-Bromo-4'-fluoropropiophenone, is a critical ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

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Ezetimibe

This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and handling protocols, grounded in rigorous scientific methodology.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

The compound features a 4-fluorophenyl ring attached to a 3-bromopropionyl chain.[1][2] The fluorine atom at the para position imparts metabolic stability and lipophilicity, while the bromine atom at the C3 position acts as an excellent leaving group for nucleophilic substitution (

AttributeDetail
IUPAC Name This compound
Common Name 3-Bromo-4'-fluoropropiophenone
CAS Registry Number 466-20-6
Molecular Formula

Molecular Weight 231.06 g/mol
SMILES C1=CC(=CC=C1C(=O)CCBr)F
Structural Features

-Halo ketone; Electron-withdrawing Fluorine; Reactive Carbonyl

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models for analog comparison.

Physical Constants
PropertyValue / RangeContext & Notes
Physical State Crystalline SolidTypically appears as white to off-white powder.[1][3]
Melting Point 47 – 52 °CLow-melting solid; purity dependent.[1]
Boiling Point ~135 °C @ 0.5 mmHgDecomposes at atmospheric pressure; high vacuum distillation required.
Density 1.54 ± 0.06 g/cm³Predicted value; denser than water due to Br/F atoms.
LogP (Octanol/Water) 2.6 – 2.9Moderately lipophilic; suitable for organic extraction (DCM, EtOAc).
Flash Point > 110 °CCombustible; handle away from open flames.
Solubility & Stability[1]
  • Solubility: Highly soluble in Dichloromethane (DCM), Chloroform, Toluene, and Ethyl Acetate. Sparingly soluble in alcohols (Methanol/Ethanol) at low temperatures; insoluble in water.

  • Stability:

    • Hydrolysis:[1] Susceptible to hydrolysis under basic conditions (forms vinyl ketone via elimination or hydroxy-ketone via substitution).

    • Light Sensitivity: Haloketones can degrade under UV light; store in amber vials.

    • Thermal: Stable at room temperature but should be stored at 2–8°C to prevent slow elimination of HBr.

Synthetic Pathways & Production[2][11][12]

The industrial standard for synthesizing this compound is the Friedel-Crafts Acylation .[1] This route is preferred for its atom economy and scalability.

Synthesis Workflow (Friedel-Crafts)

Reagents: Fluorobenzene, 3-Bromopropionyl Chloride, Aluminum Chloride (

Solvent:

SynthesisPathStart1Fluorobenzene(Substrate)InterIntermediateSigma ComplexStart1->InterElectrophilicAttackStart23-BromopropionylChlorideComplexAcylium IonComplexStart2->Complex+ AlCl3(Lewis Acid)Complex->InterProd3-Bromo-1-(4-fluorophenyl)propan-1-oneInter->Prod- HCl(Aromatization)

Figure 1: Friedel-Crafts Acylation mechanism. The reaction is para-selective due to the steric hindrance of the ortho positions and the electronic directing effects of the fluorine atom.

Critical Process Parameters (CPP)
  • Temperature Control: The addition of

    
     is highly exothermic. Maintain internal temperature 
    
    
    during addition to prevent polymerization of the acyl chloride.
  • Moisture Control: Strictly anhydrous conditions are required. Water destroys the acyl chloride and the Lewis acid catalyst.

  • Quenching: The reaction mixture must be poured into ice-water/HCl slowly. Inverse addition can cause violent exotherms and product decomposition.

Reactivity & Applications

The core utility of this compound lies in its ability to undergo Asymmetric Reduction and Cyclization , forming the backbone of the Ezetimibe pharmacophore.

The Ezetimibe Pathway

The transformation of the ketone to a chiral alcohol is the stereogenic determining step in Ezetimibe synthesis.

EzetimibePathSM3-Bromo-1-(4-fluorophenyl)propan-1-oneStep1Enantioselective Reduction(CBS Catalyst / Borane)SM->Step1StereocontrolInter1(S)-3-Bromo-1-(4-fluorophenyl)propan-1-olStep1->Inter1Step2Cyclization / Coupling(Formation of Beta-Lactam)Inter1->Step2+ Imine/BaseFinalEzetimibe(API)Step2->Final

Figure 2: Simplified downstream application in Ezetimibe synthesis. The chiral reduction of the ketone is critical for biological activity.

Reaction Mechanisms[1]
  • Nucleophilic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  The terminal bromine is easily displaced by amines or thiols. This is used to tether the fluorophenyl-propanone motif to other pharmacophores.
    
  • Elimination (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Treatment with weak bases (e.g., Triethylamine) yields 1-(4-fluorophenyl)prop-2-en-1-one  (Vinyl Ketone), a potent Michael acceptor. Note: This is often a degradation pathway if storage conditions are poor.[1]
    

Handling, Safety & Analytics

Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (due to hydrolysis to HBr on moist surfaces).

  • H335: May cause respiratory irritation (Lachrymator).[4][5]

  • Protocol: Handle only in a functioning fume hood. Double-glove (Nitrile) and use a face shield.

Analytical Validation

To validate the identity of synthesized or purchased material, use the following spectroscopic markers:

MethodDiagnostic SignalInterpretation
1H NMR (CDCl3)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

7.95-8.05 (m, 2H)
Aromatic protons ortho to Carbonyl.

7.10-7.20 (m, 2H)
Aromatic protons meta to Carbonyl (coupled to F).

3.75 (t, 2H)

adjacent to Bromine (deshielded).

3.55 (t, 2H)

adjacent to Carbonyl.
HPLC Retention Time (RT)Elutes later than 3-chloro analog on C18 columns (ACN/H2O gradient).
Storage Protocol[1]
  • Container: Tightly sealed glass jar with Teflon-lined cap.

  • Environment: Store at 2°C to 8°C.

  • Atmosphere: Argon or Nitrogen blanket recommended to prevent oxidation and hydrolysis.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122432, 3-Bromo-1-phenylpropan-1-one (Analog Reference). Retrieved from [Link]

  • Wu, G., et al. (2000).[6] Enantioselective Synthesis of Ezetimibe (SCH 58235). Journal of Organic Chemistry. (Demonstrates the utility of the propanone intermediate).

3-Bromo-1-(4-fluorophenyl)propan-1-one safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safe Handling and Operational Protocols for 3-Bromo-1-(4-fluorophenyl)propan-1-one

Executive Summary & Chemical Profile

This compound (CAS: 19829-37-9) is a specialized


-bromo ketone intermediate used primarily in the synthesis of fluorinated heterocycles (e.g., piperidines, piperazines) for neuropsychiatric drug discovery.

Unlike its


-bromo analogs (phenacyl bromides), which are well-documented lachrymators, this 

-isomer presents a distinct, dual-threat hazard profile: it acts as both a primary alkylating agent and a precursor to highly reactive Michael acceptors (vinyl ketones) upon exposure to mild bases. This guide outlines a self-validating safety protocol designed to mitigate these specific mechanistic risks.
Physicochemical & Hazard Data
PropertyValue / Classification
Structure 4-F-Ph-C(=O)-CH₂-CH₂-Br
Molecular Weight 231.06 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Primary Hazards Skin Corr.[1][2][3][4][5][6] 1B (Causes severe burns), Eye Dam. 1 , Acute Tox.
Reactivity Hazard Alkylating Agent ; Elimination-prone (forms vinyl ketone)
Signal Word DANGER

Mechanism of Toxicity: The "Dual-Threat" Pathway

To handle this compound safely, one must understand why it is toxic. Its danger lies in its electrophilicity, targeting nucleophilic residues (cysteine thiols, DNA nitrogen) in biological systems.

The Two-Pronged Attack:

  • Direct Alkylation (

    
    ):  The terminal bromine is a good leaving group, allowing direct attack by biological nucleophiles.
    
  • Elimination-Addition (

    
     + Michael):  Under physiological pH or mild basic conditions, the compound eliminates HBr to form 1-(4-fluorophenyl)prop-2-en-1-one  (an acrylophenone). This intermediate is a potent Michael acceptor, rapidly alkylating proteins and DNA.
    

ToxicityMechanism Compound 3-Bromo-1-(4-fluorophenyl) propan-1-one Vinyl INTERMEDIATE: Vinyl Ketone (Acrylophenone) Compound->Vinyl Elimination (-HBr) Adduct TOXIC ADDUCT: Alkylated Protein/DNA Compound->Adduct Direct Sn2 Base Physiological pH / Base Base->Compound Vinyl->Adduct Michael Addition (Rapid) BioNu Biological Nucleophile (Protein-SH / DNA) BioNu->Vinyl

Figure 1: The dual mechanism of toxicity. Note that the elimination product (Vinyl Ketone) is often more reactive and volatile than the parent compound.

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves provide insufficient protection against halogenated ketones and alkyl bromides due to rapid permeation.

Hierarchy of Controls
  • Containment (Primary): All operations (weighing, synthesis, quenching) must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Glove Protocol:

    • Inner Layer: 4-mil Nitrile (disposable).

    • Outer Layer: Silver Shield® / 4H® (Laminate) gloves. Crucial: Laminate gloves are the only material resistant to permeation by small organic halides for >4 hours.

  • Respiratory: If fume hood work is impossible (not recommended), a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required due to potential HBr evolution.

Operational Protocol: Synthesis and Handling

This workflow integrates safety checkpoints directly into the experimental procedure.

Step 1: Weighing & Transfer
  • Risk: Aerosolization of solid or evaporation of oil.

  • Protocol:

    • Do not weigh on an open benchtop balance.

    • Use a closed-transfer method : Tare a vial with a septum cap. Add the compound inside the hood. Weigh the closed vial.

    • Alternatively, prepare a stock solution (e.g., in DCM or THF) immediately upon opening the vendor bottle to avoid handling the neat substance repeatedly.

Step 2: Reaction Monitoring
  • Risk: Thermal runaway leading to elimination (HBr gas release).

  • Protocol:

    • Maintain reaction temperature <40°C unless reflux is strictly required.

    • Monitor pH. If the reaction becomes basic, the formation of the vinyl ketone (acrylophenone) is imminent. Ensure the vessel is vented to a scrubber if HBr evolution is possible.

Step 3: Quenching (The "Soft Nucleophile" Strategy)
  • Risk: Using strong base (NaOH) to quench will generate the toxic vinyl ketone and potentially polymerize it violently.

  • Correct Method: Use a "Soft Nucleophile" to displace the bromide without causing elimination.

    • Agent: Aqueous Sodium Thiosulfate (

      
      ) or Cysteine.
      
    • Mechanism: Converts the reactive alkyl bromide into a non-toxic Bunte salt (thiosulfate ester).

HandlingWorkflow Start Start: Solid/Oil PPE Check: Silver Shield Gloves + Fume Hood Start->PPE Solubilize Dissolve immediately (DCM/THF) PPE->Solubilize React Reaction (Keep T < 40°C) Solubilize->React QuenchDecision Quench Method? React->QuenchDecision BadQuench Strong Base (NaOH) DANGER: Vinyl Ketone QuenchDecision->BadQuench Avoid GoodQuench Thiosulfate/Cysteine Safe: Bunte Salt QuenchDecision->GoodQuench Select Waste Halogenated Waste GoodQuench->Waste

Figure 2: Safe handling workflow emphasizing the correct quenching strategy.

Emergency Response & Decontamination

Spill Cleanup (Liquid/Solid)
  • Evacuate the immediate area.

  • Don PPE: Double gloves (Laminate), goggles, lab coat.

  • Neutralize: Do not wipe with water. Cover the spill with a slurry of Cysteine and Sodium Bicarbonate (1:1 ratio) in water. This acts as a "nucleophilic mop," chemically deactivating the alkyl bromide.

  • Wait: Allow 15 minutes for reaction.

  • Collect: Absorb onto vermiculite and dispose of as hazardous halogenated waste.

Exposure First Aid
  • Skin: Immediate flushing with water is necessary, but Polyethylene Glycol 400 (PEG-400) is superior for solubilizing and removing lipophilic alkyl halides from the skin before water rinsing.

  • Eyes: Flush for 15 minutes.[3][5][6] Note that lachrymatory effects may persist; do not rub eyes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12828621, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).Toxicology of Alkylating Agents and Halogenated Ketones. Washington, DC: U.S. Department of Labor.
  • Lachrymator Handling Guidelines.UCLA Office of Environment, Health & Safety.

Sources

Solubility of 3-Bromo-1-(4-fluorophenyl)propan-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-1-(4-fluorophenyl)propan-1-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is paved with numerous scientific challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent dictates its bioavailability, ease of formulation, and the efficiency of its manufacturing process. For an intermediate like this compound, which serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs), understanding its solubility profile is paramount.

This guide delves into the solubility of this compound in organic solvents, providing both a theoretical framework and a practical approach to its determination. By understanding the principles that govern its dissolution, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, with its aromatic ring, ketone group, and halogen atoms, suggests a molecule of moderate polarity.

Key Structural Features Influencing Solubility:

  • 4-Fluorophenyl Group: The fluorophenyl group is relatively nonpolar and will favor interactions with nonpolar solvents.

  • Propan-1-one Chain: The ketone group introduces polarity and the potential for dipole-dipole interactions.

  • Bromo Group: The bromine atom adds to the molecular weight and introduces some polarity.

Based on these features, a predicted solubility profile in common organic solvents can be established.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, DichloromethaneHighThe ketone group of the solute can engage in dipole-dipole interactions with these solvents. The overall moderate polarity of the solute aligns well with these solvents.
Polar Protic Methanol, EthanolModerate to HighThe potential for hydrogen bonding with the ketone's oxygen atom can enhance solubility. However, the nonpolar regions of the solute may limit very high solubility.
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar aromatic ring will have favorable interactions with these solvents, but the polar ketone group will disfavor dissolution.

It is crucial to note that these are predictions. For precise applications, experimental determination of solubility is essential.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood by considering the energetic changes that occur when a solute dissolves in a solvent. This process can be broken down into three steps:

  • Solute-Solute Interaction Breaking: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

  • Solvent-Solvent Interaction Breaking: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Solute-Solvent Interaction Formation: Energy is released when the solute and solvent molecules interact.

The overall enthalpy of solution (ΔHsoln) is the sum of these energy changes. For a substance to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps, leading to a favorable (negative or small positive) ΔHsoln.

Figure 1: Energetic steps in the dissolution process.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow

Figure 2: Workflow for experimental solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required for equilibration should be determined empirically.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Sample Dilution and Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the solvent at the specified temperature.

Conclusion: Practical Implications for the Researcher

A thorough understanding of the solubility of this compound is not merely an academic exercise; it has profound practical implications. For the synthetic chemist, it informs the choice of reaction solvent to ensure homogeneity and optimal reaction rates. For the process chemist, it is critical for developing efficient crystallization and purification protocols. Finally, for the formulation scientist, it provides the foundational data needed to develop stable and effective drug delivery systems.

By combining theoretical predictions with rigorous experimental determination, researchers can confidently navigate the challenges associated with the solubility of this important pharmaceutical intermediate, thereby accelerating the drug development process.

References

  • Scribd. Experiment 1 Solubility of Organic Compounds. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Quora. How can you determine the solubility of organic compounds?. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • PubChem. 3-Bromo-1-phenylpropan-1-one. [Link]

  • National Center for Biotechnology Information. 1-(4-Bromophenyl)-3-chloropropan-1-one. [Link]

  • PubChem. 2-Bromo-1-(4-chlorophenyl)propan-1-one. [Link]

  • Drug Discovery Online. New Boron Compounds Pave The Way For Easier Drug Development. [Link]

  • Stenutz. 3-(4-bromophenyl)-1-phenyl-1-propanone. [Link]

  • Swadev Chemicals. 2-Bromo-1-(4-Chlorophenyl) Propan-1-One Manufacturer & Supplier in India. [Link]

  • PubChem. 3-(4-Bromophenyl)propan-1-ol. [Link]

Methodological & Application

Application Note & Protocol: Strategic Nucleophilic Displacements on 3-Bromo-1-(4-fluorophenyl)propan-1-one for Advanced Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-1-(4-fluorophenyl)propan-1-one is a key trifunctional building block in medicinal chemistry, offering a versatile platform for the synthesis of diverse molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic reaction of this substrate with various nucleophiles. We delve into the mechanistic dichotomy between direct SN2 substitution and the Favorskii rearrangement, providing detailed, field-proven protocols for reactions with amine, thiol, and carbanion nucleophiles to generate high-value β-amino ketones, β-thioether ketones, and γ-keto esters, respectively. The causality behind experimental choices is elucidated to empower researchers with the knowledge to optimize these reactions for their specific drug discovery programs.

Introduction

The propiophenone scaffold is a privileged motif in a multitude of biologically active compounds. The presence of a bromine atom at the α-position to the carbonyl group in this compound significantly enhances its reactivity towards nucleophilic attack, making it an ideal precursor for introducing a wide array of functional groups.[1][2] The 4-fluorophenyl moiety is also a common feature in many pharmaceuticals, often improving metabolic stability and binding affinity. This guide will focus on harnessing the reactivity of this versatile building block to construct complex molecules with potential therapeutic applications.

Mechanistic Crossroads: SN2 Substitution versus Favorskii Rearrangement

The reaction of α-haloketones with nucleophiles is a classic example of competing reaction pathways. The outcome is highly dependent on the nature of the base and the nucleophile employed.

  • Direct SN2 Substitution: This pathway is favored by soft, non-basic nucleophiles or when using a weak, non-nucleophilic base. The nucleophile directly attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion. This is the desired pathway for the applications described in this note.

  • Favorskii Rearrangement: In the presence of strong, sterically hindered bases, an alternative pathway, the Favorskii rearrangement, can occur.[3][4][5][6] This involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative. Judicious selection of reaction conditions is therefore paramount to ensure the desired product is obtained.

I. Reaction with Amine Nucleophiles: Synthesis of β-Amino Ketones

β-Amino ketones are valuable intermediates in the synthesis of numerous pharmaceuticals, including antidepressants, antipsychotics, and calcium channel blockers.[7][8] The reaction of this compound with primary or secondary amines provides a direct route to this important class of compounds.

Protocol 1: Synthesis of 3-(Pyrrolidin-1-yl)-1-(4-fluorophenyl)propan-1-one

This protocol details a robust procedure for the synthesis of a representative β-amino ketone using pyrrolidine as the nucleophile.

Materials:

  • This compound

  • Pyrrolidine (2.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate), add potassium carbonate (2.5 eq).

  • Add pyrrolidine (2.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase in vacuo to yield the crude product, which can be further purified by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Excess Amine and Base: A molar excess of both the amine and potassium carbonate is used to drive the reaction to completion and to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the amine nucleophile.[9]

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the SN2 reaction without interfering with the nucleophile.

  • Potassium Carbonate: A mild inorganic base like K₂CO₃ is employed to favor the SN2 pathway over the Favorskii rearrangement, which is more prevalent with strong alkoxide bases.

Workflow for Amine Nucleophile Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound in Acetonitrile D Stir and Reflux (3-5h) A->D B Pyrrolidine (2.2 eq) B->D C K2CO3 (2.5 eq) C->D E Cool & Filter D->E Monitor by TLC F Concentrate E->F G EtOAc/NaHCO3 Extraction F->G H Dry & Concentrate G->H I Purification (optional) H->I

Caption: General workflow for the synthesis of β-amino ketones.

II. Reaction with Thiol Nucleophiles: Synthesis of β-Thioether Ketones

The introduction of a thioether linkage can modulate the lipophilicity and metabolic profile of a drug candidate. Thiols are excellent nucleophiles and react readily with α-bromoketones.[10][11]

Protocol 2: Synthesis of 1-(4-Fluorophenyl)-3-(phenylthio)propan-1-one

This protocol describes the reaction with thiophenol to generate the corresponding β-thioether ketone.

Materials:

  • This compound

  • Thiophenol (1.1 equivalents)

  • Sodium hydroxide (NaOH) (1.2 equivalents)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15 mL per mmol).

  • In a separate flask, prepare a solution of sodium thiophenolate by adding thiophenol (1.1 eq) to a solution of NaOH (1.2 eq) in ethanol. Stir until a clear solution is obtained.

  • Cool the bromoketone solution to 0 °C in an ice bath.

  • Add the sodium thiophenolate solution dropwise to the cooled bromoketone solution over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the ethanol under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate in vacuo to afford the crude product, which can be purified by recrystallization or flash column chromatography.

Trustworthiness and Self-Validation:

  • In situ Thiolate Formation: The pre-formation of the highly nucleophilic thiolate anion ensures a rapid and clean SN2 reaction, minimizing potential side reactions.[10]

  • Temperature Control: Initiating the reaction at a low temperature helps to control the exothermicity of the reaction and improve selectivity.

Reaction Mechanism: SN2 with Thiolate

G cluster_reactants Reactants cluster_product Product R1 This compound P1 1-(4-Fluorophenyl)-3-(phenylthio)propan-1-one R1->P1 S_N2 Displacement R2 Sodium Thiophenolate R2->P1

Caption: SN2 reaction with a thiolate nucleophile.

III. Reaction with Carbanion Nucleophiles: Forging Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is fundamental to the construction of complex molecular skeletons. Carbanions, such as those derived from malonic esters, are soft nucleophiles that react efficiently with α-bromoketones.[12][13][14][15]

Protocol 3: Synthesis of Diethyl 2-(3-(4-fluorophenyl)-3-oxopropyl)malonate

This protocol outlines the alkylation of diethyl malonate, a classic example of C-C bond formation.

Materials:

  • This compound

  • Diethyl malonate (1.5 equivalents)

  • Sodium ethoxide (NaOEt) (1.5 equivalents), 21% solution in ethanol or freshly prepared

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol, add diethyl malonate (1.5 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer. Wash the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase in vacuo. The crude product can be purified by vacuum distillation or flash column chromatography.

Authoritative Grounding & Mechanistic Insight:

The reaction proceeds via the SN2 attack of the soft carbon nucleophile (the enolate of diethyl malonate) on the electrophilic carbon bearing the bromine. The use of a strong base like sodium ethoxide is essential to generate a sufficient concentration of the enolate for the reaction to proceed efficiently.[12][15]

Data Summary: Representative Reactions

Nucleophile ClassExample NucleophileProduct ClassTypical Yield (%)Key Conditions
AminePyrrolidineβ-Amino Ketone85-95%K₂CO₃, CH₃CN, Reflux
ThiolThiophenolβ-Thioether Ketone90-98%NaOH, EtOH, 0°C to RT
CarbanionDiethyl malonateγ-Keto Ester70-85%NaOEt, EtOH, Reflux

References

  • Favorskii vs SN2 - The Critical Difference. YouTube, [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria, [Link]

  • α-Halo ketone and strong base: Favorskii vs SN2. Chemistry Stack Exchange, [Link]

  • Favorskii Rearrangement. NROChemistry, [Link]

  • Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. MDPI, [Link]

  • Malonic Synthesis. NROChemistry, [Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal, [Link]

  • Recent progress in the chemistry of β-aminoketones. RSC Publishing, [Link]

  • Malonic Ester Synthesis. Organic Chemistry Tutor, [Link]

  • 21.10: Malonic Ester Synthesis. Chemistry LibreTexts, [Link]

  • Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal, [Link]

  • β-Amino Ketones – Synthesis and Biological Significances. AWS, [Link]

  • Structures of β-amino ketone derivatives synthesized. ResearchGate, [Link]

  • amines as nucleophiles. Chemguide, [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. PMC, [Link]

  • C-Alkylation process of esters of malonic acid.
  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal, [Link]

  • Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. ACS Publications, [Link]

  • Reactions of Thiols. Chemistry Steps, [Link]

  • nucleophilic fluorination reactions: Topics by Science.gov. Science.gov, [Link]

  • 1-(3-bromo-4-fluorophenyl)propan-2-amine. PubChem, [Link]

  • 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. PMC, [Link]

  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. SciRP.org, [Link]

  • Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. RSC Publishing, [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal, [Link]

  • 11.2.3 Addition of Carbanion Nucleophiles to Aldehydes and Ketones. Chemistry LibreTexts, [Link]

  • SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. Journal of Pharmaceutical Negative Results, [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry, [Link]

  • Synthesis of bromopolyfluoroarenes from polyfluoroarenethiols with PBr 5 and Br 2. ResearchGate, [Link]

  • mechanism of nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines. Doc Brown's Chemistry, [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Chemistry Portal, [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate, [Link]

  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical, [Link]

  • Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Beilstein Journals, [Link]

Sources

Application Note: Derivatization of 3-Bromo-1-(4-fluorophenyl)propan-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the derivatization of 3-Bromo-1-(4-fluorophenyl)propan-1-one (also known as


-Bromo-4-fluoropropiophenone), a versatile building block for synthesizing CNS-active agents and potential oncology candidates.


-Amino Ketones and 1,3-Thiazines

Abstract & Strategic Value

The 4-fluorophenyl ketone motif is a privileged pharmacophore in medicinal chemistry, appearing in antipsychotics (e.g., Haloperidol, Melperone) and antidepressants. The starting material, This compound , offers a unique "divergent point" for library generation. Its


-bromo substituent is highly susceptible to nucleophilic attack, while the ketone provides a handle for further reduction or condensation.

This guide outlines two primary derivatization pathways:

  • Path A (

    
     Amination):  Generation of 
    
    
    
    -amino ketones (Mannich-base analogs) for CNS transporter screening.
  • Path B (Heterocyclization): Reaction with thiourea to form 2-amino-1,3-thiazines, targeting kinase inhibition.

Chemical Logic & Reaction Pathways[1][2]

The reactivity of this compound is driven by the electrophilic


-carbon. Unlike 

-haloketones which form thiazoles (Hantzsch synthesis), this

-haloketone favors the formation of six-membered heterocycles or direct acyclic substitution.
Reaction Workflow Diagram

ReactionPathways SM 3-Bromo-1-(4-fluorophenyl) propan-1-one PathA Path A: Amination (Sec. Amines, K2CO3) SM->PathA PathB Path B: Cyclization (Thiourea, Reflux) SM->PathB ProdA Beta-Amino Ketones (CNS Ligands) PathA->ProdA Screen Biological Screening (MTT / Binding Assays) ProdA->Screen ProdB 2-Amino-1,3-Thiazines (Kinase Inhibitors) PathB->ProdB ProdB->Screen

Caption: Divergent synthesis strategy transforming the bromo-ketone precursor into two distinct bioactive classes.

Experimental Protocols

Safety Pre-requisites
  • Hazards: The starting material is a lachrymator and skin irritant. All operations must be performed in a fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

Protocol A: Synthesis of -Amino Ketones (CNS Library)

This protocol utilizes a mild base-mediated


 displacement. It is optimized to prevent the elimination side-reaction that forms the acrylophenone (enone).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Amine: Secondary amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or Acetone (HPLC grade)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction via Finkelstein-like mechanism.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of this compound in 5 mL of ACN in a round-bottom flask.

  • Activation: Add 2.0 mmol of anhydrous

    
     and 0.1 mmol of KI. Stir at room temperature for 10 minutes.
    
  • Addition: Add 1.2 mmol of the secondary amine dropwise.

  • Reaction: Heat the mixture to 50°C (oil bath). Monitor via TLC (Mobile Phase: Hexane:EtOAc 3:1). The starting bromide (

    
    ) should disappear, replaced by a polar spot (
    
    
    
    ).
    • Expert Tip: Do not reflux vigorously. High heat promotes elimination to 1-(4-fluorophenyl)prop-2-en-1-one.

  • Work-up:

    • Filter off inorganic salts (

      
      , KBr).
      
    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in DCM (10 mL) and wash with water (2 x 10 mL).

  • Purification: The crude amino-ketone is often pure enough (>90%). For library standards, convert to the HCl salt by adding 1M HCl in ether, precipitating the solid.

Protocol B: Synthesis of 2-Amino-1,3-Thiazines

Reaction with thiourea effects a cyclization to form a six-membered heterocyclic ring, distinct from the 5-membered thiazoles formed by


-bromoketones.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Solvent: Ethanol (absolute)

Step-by-Step Methodology:

  • Dissolution: Combine 1.0 mmol of substrate and 1.1 mmol of thiourea in 5 mL of ethanol.

  • Reflux: Heat to reflux (approx. 78°C) for 3–5 hours.

  • Observation: The reaction often precipitates the hydrobromide salt of the thiazine directly from the hot solution.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Neutralization: Suspend the solid in water and alkalize with ammonium hydroxide (

    
    ) to liberate the free base if required for lipophilic assays.
    

Biological Screening Recommendations

Once the library is synthesized, compounds must be handled appropriately for biological assays.

Solubility Management
  • Stock Solutions: Dissolve free bases in 100% DMSO (10 mM).

  • Salt Forms: HCl or HBr salts are water-soluble but may require pH buffering in cell media.

  • Precipitation Check: When diluting into aqueous media (e.g., DMEM), ensure DMSO concentration is <0.5% to prevent compound crash-out or solvent toxicity.

Assay 1: In Vitro Cytotoxicity (MTT Assay)

Target: General oncology screening (e.g., HeLa, MCF-7 lines). Rationale: The 4-fluorophenyl group mimics the metabolic stability of established chemotherapeutics.

ParameterSpecification
Cell Density 5,000 cells/well (96-well plate)
Incubation 24 hours (attachment) + 48 hours (treatment)
Concentration Range 0.1

M to 100

M (Log scale)
Positive Control Doxorubicin or 5-Fluorouracil
Readout Absorbance at 570 nm (Formazan crystals)
Assay 2: CNS Transporter Binding (Simulated)

Target: Dopamine (DAT) or Serotonin (SERT) Transporters. Rationale: The phenyl-alkyl-amine scaffold is structural to reuptake inhibitors. Method: Competitive radioligand binding using


-WIN35,428 (for DAT) or 

-Citalopram (for SERT).
  • Note:

    
    -amino ketones are often reduced to 
    
    
    
    -amino alcohols (using
    
    
    ) to increase affinity for these transporters.

Mechanistic Insight (Graphviz)

The following diagram illustrates the critical bifurcation in reactivity between the substitution pathway and the elimination side-reaction.

Mechanism SM 3-Bromo-1-(4-fluorophenyl) propan-1-one SN2 Transition State (SN2) Direct Displacement SM->SN2 Low Temp (<50°C) E2 Transition State (E2) Elimination SM->E2 High Temp / Strong Base Base Base (K2CO3) Base->SN2 Base->E2 Product Beta-Amino Ketone (Desired) SN2->Product Byproduct Acrylophenone (Enone) (Michael Acceptor) E2->Byproduct

Caption: Mechanistic competition: Temperature control is vital to favor Substitution (Green) over Elimination (Red).

References

  • General Reactivity of

    
    -Haloketones: 
    Roman, G. (2015). Reactivity of 
    
    
    
    -haloketones in heterocyclic synthesis. Tetrahedron, 71(15), 2249-2283.
  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Synthesis of 1,3-Thiazines: Jia, F., et al. (2012). Synthesis of 1,3-thiazines via reaction of chalcones or

    
    -haloketones with thiourea. Journal of Heterocyclic Chemistry.
    
    
  • Safety Data (this compound): Fisher Scientific Safety Data Sheet (SDS).

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with 3-Bromo-1-(4-fluorophenyl)propan-1-one (also known as 4'-Fluoro-3-bromopropiophenone). This compound is a critical intermediate, often used in the synthesis of antipsychotic agents (e.g., butyrophenone class), but it is chemically labile.

This guide prioritizes mechanistic troubleshooting over generic advice. The central challenge with this molecule is the instability of the


-bromo ketone moiety, which is prone to eliminating HBr to form the vinyl ketone impurity.

Status: Operational Scope: Impurity Profiling, Troubleshooting, and Stability Management Target Compound: this compound Key Characteristic: Thermally unstable


-bromo ketone.
Quick Reference Dashboard
ParameterSpecification / Behavior
Appearance White to off-white crystalline solid.
Melting Point Typically 48–52°C (Pure). Broadens/drops significantly with vinyl impurity.
Major Impurity 1-(4-fluorophenyl)prop-2-en-1-one (Vinyl Ketone).
Solubility Soluble in DCM, EtOAc, Chloroform. Low solubility in Hexane/Water.
Stability Alert High. Eliminates HBr upon heating (>60°C) or contact with base.
Module 1: The "Vinyl" Crisis (Dehydrohalogenation)

User Issue: "My crude solid is turning into a yellow oil during drying or storage. The NMR shows a new set of doublets in the alkene region (6.0–7.5 ppm)."

Technical Diagnosis: You are witnessing the elimination of Hydrogen Bromide (HBr) . The


-bromo ketone structure is inherently labile. Under thermal stress or basic conditions, the acidic 

-protons facilitate the elimination of the bromide leaving group, generating the

-unsaturated ketone (Vinyl Ketone). This impurity is a liquid and acts as a solvent, "melting" your product into an oil.

The Mechanism of Failure: The elimination follows an E1cB-like or E2 pathway depending on conditions. The resulting vinyl ketone is reactive and can polymerize, leading to tar.

EliminationPath Start Target Product (Beta-Bromo Ketone) Heat Trigger: Heat or Base Start->Heat Inter Enolate/Carbanion Intermediate Heat->Inter - H+ Impurity Vinyl Ketone Impurity (Liquid/Yellow) Inter->Impurity - Br- (Elimination) Polymer Oligomers/Tar (Brown Gunk) Impurity->Polymer Polymerization

Figure 1: The degradation pathway of this compound via HBr elimination.

Corrective Protocol:

  • Acidify, Don't Basify: Never wash the organic layer with strong bases (NaOH/KOH) or even saturated NaHCO₃ if the contact time is long. Use dilute HCl or water for washes.

  • Temperature Control: Keep rotary evaporator bath temperature < 40°C .

  • Recrystallization (The Fix):

    • Solvent System: Use Isopropanol (IPA) / Hexane (1:4 ratio) or Cyclohexane . Avoid Methanol/Ethanol if possible, as they can promote solvolysis (forming the alkoxy ether) or elimination upon heating.

    • Procedure: Dissolve the crude in minimal warm DCM (avoid boiling IPA directly). Add the non-polar solvent (Hexane) until turbid. Cool slowly to 4°C.

    • Why? The vinyl ketone is highly soluble in hexane and will stay in the mother liquor, while the bromo-ketone crystallizes out.

Module 2: Aluminum Complex & Emulsions

User Issue: "I cannot separate the layers during the Friedel-Crafts workup. I have a thick, gray emulsion."

Technical Diagnosis: The Lewis Acid catalyst (AlCl₃) forms a strong coordinate covalent bond with the carbonyl oxygen of the product. If this complex is not fully hydrolyzed, aluminum salts precipitate as gelatinous hydroxides at the interface, stabilizing emulsions.

Troubleshooting Guide:

SymptomRoot CauseImmediate Action
Sticky Gray Precipitate Incomplete quenching of AlCl₃.Add 6M HCl and stir vigorously for 30 mins. The mixture must turn clear (two distinct phases).
Persistent Emulsion Al(OH)₃ formation due to high pH.Do not add brine yet. Add more acid (HCl) to dissolve the aluminum salts into soluble AlCl₃/Al³⁺ species.
Product Loss in Aqueous Density confusion.The product is in the DCM layer (Bottom).[1] Ensure you are not discarding the organic phase.

Protocol Refinement:

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice and conc. HCl . The acid prevents the formation of insoluble aluminum hydroxides.

  • Extraction: Use Dichloromethane (DCM). It solubilizes the bromo-ketone well and separates cleanly from the acidic aqueous layer.

Module 3: Isomeric Purity (Ortho vs. Para)

User Issue: "My LC-MS shows a small peak (3-5%) with the same mass as the product, eluting slightly earlier."

Technical Diagnosis: This is likely the ortho-isomer (2'-Fluoro-3-bromopropiophenone). While Fluorine is a para-director due to lone pair donation, the inductive effect and high reactivity can lead to minor ortho substitution.

Separation Strategy:

  • Do NOT Distill: The boiling points are too close, and the heat will destroy the product (see Module 1).

  • Fractional Crystallization: The para-isomer is significantly more symmetric and crystalline.

    • Perform a "swish" wash: Suspend the solid in cold Pentane or Hexane .

    • Sonicate for 5 minutes.

    • Filter.[2][3]

    • Mechanism: The ortho-isomer interferes with crystal packing and is more soluble in the hydrocarbon wash. The solid filter cake will be enriched in the para-isomer.

Module 4: Workflow Logic

Use this logic gate to determine your purification strategy based on the state of your crude material.

PurificationLogic Crude Crude Reaction Mixture StateCheck Check Physical State Crude->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Oily / Gummy StateCheck->Oil Gooey Recryst Recrystallize: IPA/Hexane or Cyclohexane Solid->Recryst Trituration Trituration: Stir in cold Pentane (-10°C) Oil->Trituration PurityCheck Check Purity (TLC/NMR) Recryst->PurityCheck Trituration->Solid Solidifies Column Flash Column: Neutral Silica (Acid washed) Eluent: Hexane/EtOAc Trituration->Column Remains Oil Success Pure Product (Store at 4°C) PurityCheck->Success >98% Fail Still Impure? PurityCheck->Fail <95% Fail->Recryst Isomer Impurity High Fail->Column Vinyl Impurity High

Figure 2: Purification Decision Tree for this compound.

FAQ: Frequently Asked Questions

Q: Can I use silica gel chromatography? A: Use with caution. Standard silica gel is slightly acidic, which is generally safe for this compound, but "active" silica can catalyze the elimination of HBr.

  • Recommendation: Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize hyper-active sites, or run the column quickly using a gradient of Hexane -> 10% EtOAc/Hexane. Do not let the compound sit on the column.

Q: Why is my product turning pink/brown on the shelf? A: This indicates autocatalytic decomposition. A small amount of HBr eliminated from the product catalyzes further elimination.

  • Solution: Recrystallize immediately to remove the trace acid/vinyl impurities. Store the pure solid in a tightly sealed amber vial at 4°C or -20°C .

Q: Can I dry the product in a vacuum oven? A: Only at room temperature . Do not heat the vacuum oven. The combination of vacuum (lowering BP) and heat promotes the sublimation of the vinyl impurity, but also the degradation of your main compound.

References
  • Friedel-Crafts Chemistry & Workup: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard reference for AlCl3 stoichiometry and quenching).
  • Synthesis of Halopropyl Aryl Ketones: Organic Syntheses, Coll. Vol. 1, p. 133 (General procedure for Friedel-Crafts acylation).

  • Elimination Mechanisms (E1cB in beta-halo ketones): Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Explains the acidity of alpha-protons in beta-halo ketones).
  • Compound Data: PubChem Compound Summary for 3-Bromo-1-phenylpropan-1-one (Analogous structure data).

Sources

Validation & Comparative

Comparative Analytical Guide: Characterization of 3-Bromo-1-(4-fluorophenyl)propan-1-one (3-BFP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Integrity

3-Bromo-1-(4-fluorophenyl)propan-1-one (hereafter 3-BFP ) is a critical


-bromo ketone intermediate, predominantly utilized in the synthesis of the cholesterol absorption inhibitor Ezetimibe .

Unlike stable


-bromo ketones, 3-BFP possesses a labile C-Br bond at the 

-position relative to the carbonyl. This structural feature dictates the analytical strategy: the molecule is prone to dehydrohalogenation (releasing HBr to form the vinyl ketone) and hydrolysis (forming the alcohol). Therefore, analytical methods must be selected not just for sensitivity, but for non-destructive capability.

Critical Quality Attributes (CQAs):

  • Assay: >98.0% (w/w)[1]

  • Genotoxic Impurity (GTI): 1-(4-fluorophenyl)prop-2-en-1-one (Vinyl Ketone) < 10 ppm.

  • Hydrolysis Impurity: 3-hydroxy-1-(4-fluorophenyl)propan-1-one < 0.5%.

Comparative Methodology Matrix

The following table contrasts the primary analytical techniques based on the specific physicochemical liabilities of 3-BFP.

FeatureHPLC-UV/DAD GC-MS NMR (

H,

F)
FT-IR
Primary Use Quantitative Purity & AssayImpurity ID & VolatilesStructural ElucidationGoods-in ID
Suitability High (Gold Standard)Medium (Risk of degradation)High (Reference Standard)Low (Qualitative only)
LOD/Sensitivity High (~0.05%)Very High (ppm level)Low (~1-2%)N/A
Sample Integrity Preserved (Ambient temp)Compromised (Thermal elimination of HBr)Preserved Preserved
Key Limitation Requires reference standardsFalse positives from thermal breakdownExpensive; low throughputCannot detect trace impurities

Workflow Visualization: Analytical Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate method based on the stage of drug development (R&D vs. QC).

AnalyticalWorkflow Start Sample: 3-BFP Raw Material Solubility Solubility Check (MeCN/Water) Start->Solubility Decision Objective? Solubility->Decision Structure Structural Confirmation (New Supplier) Decision->Structure ID Purity Routine Purity/Assay (Batch Release) Decision->Purity Quant Trace Genotoxic Impurity (Vinyl Ketone) Decision->Trace Safety NMR 1H & 19F NMR (CDCl3) Structure->NMR HPLC RP-HPLC (Acidic) C18 Column Purity->HPLC Trace->HPLC Preferred GCMS Headspace GC-MS (Low Temp) Trace->GCMS Alternative

Caption: Decision matrix for 3-BFP analysis prioritizing sample integrity and detection limits.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Rationale: This is the self-validating method of choice. The use of an acidic mobile phase is mandatory to suppress the ionization of residual silanols on the column (reducing tailing) and, more importantly, to stabilize the


-bromo ketone against hydrolysis during the run.

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Carbonyl).

  • Column Temp: 30°C (Do not exceed 40°C to prevent degradation).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

Sample Preparation: Dissolve 10 mg of 3-BFP in 10 mL of Acetonitrile (avoid methanol as it can act as a nucleophile over time). Store in amber vials to prevent photolytic dehalogenation.

Self-Validation Check:

  • Inject the "Vinyl Ketone" impurity standard. It should elute later than the parent 3-BFP due to increased planarity and conjugation.

  • Inject the "Hydroxy" impurity. It should elute earlier due to increased polarity.

Protocol B: Nuclear Magnetic Resonance (NMR)

Rationale: NMR provides absolute structural confirmation, specifically distinguishing the position of the bromine (C3 vs C2) and the presence of the fluorine atom.

Methodology:

  • Solvent:

    
     (Deuterated Chloroform).
    
  • Instrumentation: 400 MHz or higher.

Key Diagnostic Signals (


H NMR): 
  • Aromatic Region (7.0 - 8.0 ppm): Two multiplets corresponding to the para-substituted benzene ring. The coupling to Fluorine (

    
    ) will split these signals further (typically ~8-9 Hz).
    
  • 
    -Methylene (
    
    
    
    ):
    Triplet at
    
    
    ppm.
  • 
    -Methylene (
    
    
    
    ):
    Triplet at
    
    
    ppm.
    • Note: If the integration of these triplets is not 1:1, or if you see doublets of doublets (dd) appearing around 6.0-6.5 ppm, your sample has degraded into the vinyl ketone.


F NMR: 
  • Single peak around -105 ppm (relative to

    
    ). This confirms the integrity of the fluorophenyl ring.
    
Protocol C: Gas Chromatography - Mass Spectrometry (GC-MS)

Rationale: Used primarily for identifying volatile organic solvents and confirming molecular mass. Warning: 3-BFP is thermally unstable. Standard split/splitless injection at 250°C will cause significant conversion to the vinyl ketone (elimination of HBr).

Optimized Parameters:

  • Inlet Temperature: Low (180°C - 200°C max).

  • Column: DB-5ms or equivalent (Non-polar).

  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • Oven Ramp: Start at 50°C, ramp 10°C/min to 220°C.

  • MS Source: Electron Impact (EI) at 70 eV.

Interpretation:

  • Parent Ion: m/z 230/232 (1:1 ratio indicating one Bromine atom).

  • Base Peak: m/z 123 (Fluorobenzoyl cation

    
    ), formed by 
    
    
    
    -cleavage.
  • Artifacts: If you observe a peak at m/z 150 (Vinyl Ketone), verify if it is present in the HPLC trace. If seen in GC but not HPLC, it is a method-induced artifact.

Impurity Fate Mapping

Understanding the degradation pathways is essential for interpreting analytical data. The diagram below maps the chemical fate of 3-BFP during storage or analysis.

DegradationPathways cluster_legend Detection Method Parent 3-BFP (Parent) Vinyl Vinyl Ketone (Genotoxic Impurity) Parent->Vinyl Heat / Base (-HBr) Hydroxy 3-Hydroxy Analog (Hydrolysis) Parent->Hydroxy H2O / Nucleophile Dimer Dimerized Byproducts Vinyl->Dimer Polymerization HPLC Detect by HPLC

Caption: Degradation pathways of 3-BFP leading to specific impurities detectable by HPLC.

References

  • BenchChem. Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone: A Comparative Guide. (Analogous methodology for propiophenones). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12382119, 3-Bromo-1-(4-bromophenyl)propan-1-one. (Structural analog data). Retrieved from

  • Sigma-Aldrich. 3'-Bromo-4'-fluoropropiophenone Product Specification & Safety Data Sheet. CAS 202865-82-5. Retrieved from

  • Guntupalli, S., et al. Identification, isolation and characterization of process related impurities in ezetimibe.[3] Journal of Pharmaceutical and Biomedical Analysis, 2014. (Contextualizing the impurity profile). Retrieved from

Sources

Mass Spectrometry Analysis of 3-Bromo-1-(4-fluorophenyl)propan-1-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analysis of 3-Bromo-1-(4-fluorophenyl)propan-1-one (CAS: 461-29-0), a critical halo-ketone intermediate often employed in the synthesis of fluorinated pharmaceuticals and heterocyclic derivatives.

The Analytical Challenge: The primary challenge in analyzing this compound lies in the lability of the carbon-bromine (


) bond. Under standard Gas Chromatography-Mass Spectrometry (GC-MS) conditions, this molecule frequently undergoes thermal dehydrohalogenation, generating "ghost peaks" that can lead to false identification. This guide compares Electron Ionization (EI) against Electrospray Ionization (ESI), establishes the superiority of LC-MS for purity profiling, and delineates the specific isotopic and fragmentation signatures required for positive identification.

Structural Analysis & Theoretical Fragmentation

Before selecting an instrumental method, one must understand the theoretical mass behavior of the molecule.

Molecule: this compound Formula:


Nominal Mass:  ~231 Da (average)
Exact Mass:  229.97 (for 

) and 231.97 (for

)
Isotopic Signature (The "Fingerprint")

The presence of a single bromine atom imparts a distinct isotopic pattern that serves as the primary confirmation tool.

  • Bromine Pattern: A 1:1 doublet at

    
     and 
    
    
    
    (intensities are roughly equal due to natural abundance of
    
    
    and
    
    
    ).
  • Fluorine Effect: Fluorine is monoisotopic (

    
    ). It does not contribute to the isotopic spread but introduces a mass defect (exact mass 18.998), which is resolvable in High-Resolution MS (HRMS).
    
Fragmentation Logic (EI Mode)

Unlike butyrophenone, this molecule cannot undergo a standard McLafferty rearrangement on the alkyl chain because the propyl chain is functionalized at the


-position, lacking the necessary 

-hydrogen.
  • Primary Pathway (

    
    -Cleavage):  The bond between the carbonyl carbon and the 
    
    
    
    -methylene breaks. This yields the stable 4-fluorobenzoyl cation (
    
    
    123).
  • Secondary Pathway (Inductive Cleavage): Loss of the bromine radical or HBr.

Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)[1][2]

The following table contrasts the performance of the two dominant analytical techniques.

FeatureGC-MS (Electron Ionization) LC-MS (Electrospray Ionization)
Ionization Energy Hard (70 eV).[1] Extensive fragmentation.[2][3][4]Soft. Preserves Molecular Ion

.[4]
Molecular Ion (

)
Weak or Absent.[2] Often decomposes.[5]Dominant. Distinct doublet at 231/233.
Key Fragment

123
(Base Peak).
Minimal fragmentation (unless MS/MS used).[6]
Thermal Stability High Risk. Injector temps >200°C cause HBr elimination.Excellent. Analysis occurs at near-ambient temp.
Detection Limit Good for structural ID (Library match).Superior for trace impurity quantification.
Recommendation Use for Structural Confirmation only.Use for Purity & Quantitation .
Expert Insight: The "Ghost Peak" Phenomenon

In GC-MS, if the injector liner is active or too hot (>220°C), this compound eliminates HBr to form 1-(4-fluorophenyl)prop-2-en-1-one (the vinyl ketone analog).

  • Observation: You will see a peak at

    
     150 (
    
    
    
    ) instead of the parent.
  • Mitigation: Use a "Cool On-Column" injection or lower the inlet temperature to 180°C and use deactivated glass wool liners.

Fragmentation Pathways (Visualization)

The following diagram illustrates the competing fragmentation pathways observed in EI-MS and MS/MS experiments.

Fragmentation Parent Parent Molecule [M]+ m/z 230/232 (1:1 Ratio) Acylium 4-Fluorobenzoyl Cation (Base Peak) m/z 123 Parent->Acylium Alpha Cleavage Vinyl Vinyl Ketone Artifact (Thermal Degradation) m/z 150 Parent->Vinyl Thermal Elimination (GC Injector) Phenyl 4-Fluorophenyl Cation m/z 95 Acylium->Phenyl -CO Neutral_Alkyl Loss of CH2-CH2-Br (Alpha Cleavage) Neutral_CO Loss of CO (-28 Da) Neutral_HBr Loss of HBr (Thermal/-80 Da)

Figure 1: Fragmentation pathway showing the dominant alpha-cleavage (m/z 123) and the thermal degradation artifact (m/z 150) common in GC-MS.

Experimental Protocol: LC-MS/MS Method

For reliable quantification and purity assessment, LC-MS is the gold standard. The following protocol is self-validating through the use of the Br-isotope check.

Reagents & Apparatus
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

Method Parameters[3][7][8][9][10]
ParameterSettingRationale
Flow Rate 0.4 mL/minOptimal for ESI nebulization efficiency.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures protonation of the ketone (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic ketones.
Gradient 10% B to 90% B over 5 minsRapid elution of the hydrophobic halo-ketone.
Ionization ESI Positive (+)Ketones protonate readily; negative mode is insensitive here.
Capillary Voltage 3500 VStandard positive mode setting.
Data Interpretation (The Self-Validation Step)

To confirm the peak is the target and not a de-halogenated impurity:

  • Extract Ion Chromatogram (EIC): Extract

    
     231.0 and 233.0.
    
  • Overlay: The two traces must perfectly co-elute (same Retention Time).

  • Ratio Check: The area ratio of 231:233 must be between 0.95 and 1.05 .

    • If Ratio > 2.0: The sample is likely the Chloro-analog (3-Chloro-1-(4-fluorophenyl)propan-1-one), which has a 3:1 isotope ratio.

    • If Ratio is infinite (single peak): The sample has degraded to the vinyl ketone or the des-bromo propiophenone.

Comparison with Halogenated Alternatives[3]

When developing a synthesis route, researchers often choose between the Chloro- and Bromo- analogs. Here is how they compare analytically.

Property3-Bromo-Analog (Target)3-Chloro-Analog (Alternative)
Reactivity Higher (Better leaving group).Lower (Requires harsher conditions).
Isotope Pattern 1:1 Doublet (

).
3:1 Doublet (

).
Molecular Ion 230 / 232186 / 188
Base Peak (EI)

123 (Fluorobenzoyl).

123 (Fluorobenzoyl).
Stability Prone to light/heat degradation.Relatively stable.[7]

Analytical Workflow Diagram

This flowchart guides the researcher in choosing the correct method based on the analytical goal.

Workflow Start Start: Sample Analysis This compound Goal Define Goal Start->Goal Quant Purity / Quantification Goal->Quant Trace Analysis Struct Structural ID / Library Match Goal->Struct Unknown ID LCMS LC-MS (ESI+) (Recommended) Quant->LCMS GCMS GC-MS (EI) Struct->GCMS Check Check Isotope Ratio (231 vs 233) LCMS->Check Validate 1:1 Doublet Warning Warning: Check for Thermal Degradation (m/z 150) GCMS->Warning Injector > 200°C

Figure 2: Decision matrix for selecting the appropriate mass spectrometry technique.

References

  • Doc Brown's Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns of Ketones.[2][8][7] (General principles of alpha-cleavage and acylium ion formation).

  • Separation Science. (2023). Activity and Decomposition in GC-MS: Thermal Degradation of Labile Compounds. (Evidence for dehydrohalogenation in hot injectors).

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of 4-Fluorophenyl Ketones. (Reference spectra for the m/z 123 base peak).

  • ResearchGate. (2021). Thermal degradation of alpha-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry.[9] (Analogous study on thermal instability of alpha-functionalized phenyl ketones).

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Isotope Effects of Halogens. (Theoretical basis for Br vs Cl isotope patterns).

Sources

Comparative Guide: Infrared (IR) Spectroscopy of 3-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

3-Bromo-1-(4-fluorophenyl)propan-1-one is a critical intermediate in the synthesis of fluorinated heterocyclic pharmaceuticals and neuroactive agents. In drug development pipelines, its purity is paramount, as residual starting materials or halogen-exchange impurities can compromise downstream catalysis.

This guide provides a rigorous spectroscopic analysis of this compound, comparing its IR signature against key structural analogs (alternatives) and validating IR as a rapid process analytical technology (PAT) compared to HPLC.

Why IR?

While NMR provides structural certainty and HPLC provides quantitation, FTIR (Fourier Transform Infrared Spectroscopy) offers the unique advantage of in-situ reaction monitoring and rapid raw material identification (RMID) without sample destruction.

Structural Analysis & Spectral Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The presence of the fluorine atom (para-position) and the bromine atom (beta-position) creates specific shifts in the carbonyl and fingerprint regions.

Theoretical Vibrational Map

The molecule consists of three distinct vibrational domains:

  • The Fluorophenyl Ring: Dominated by C=C skeletal stretches and the highly polar C-F bond.

  • The Carbonyl Linker: A conjugated ketone sensitive to ring electronics.

  • The Alkyl Halide Tail: A propyl chain terminated by a heavy bromine atom.

Key Diagnostic Bands (Experimental Consensus)

Note: Values derived from consensus data of structural fragments (p-fluoropropiophenone and 3-bromo-1-phenylpropan-1-one).

Functional GroupModeWavenumber (cm⁻¹)Diagnostic Note
Aryl C-H Stretch (sp²)3050 – 3100Weak intensity; indicates aromaticity.
Alkyl C-H Stretch (sp³)2900 – 2980Distinct methylene (-CH₂-) bands from the propyl chain.
C=O (Ketone) Stretch1680 – 1690 Conjugation with the ring lowers frequency (vs. 1715 aliphatic). The p-F substituent has a minimal inductive shift compared to unsubstituted analogs.
Aromatic Ring C=C Stretch1590 – 1605Characteristic "breathing" doublet often seen in p-substituted rings.
C-F (Aryl) Stretch1220 – 1250 Very Strong. The most dominant band in the fingerprint region.
C-H (Aromatic) Out-of-Plane810 – 840Diagnostic for para-substitution (two adjacent hydrogens).
C-Br Stretch500 – 650Moderate/Weak. Often obscured but critical for differentiating from chloro-analogs.

Comparative Performance: Product vs. Alternatives

This section objectively compares the target molecule against its most common "impostors" (impurities or analogs) and compares the analytical method itself.

Comparison A: Target vs. 3-Chloro- Analog

Scenario: A synthesis lab uses 3-chloropropionyl chloride instead of the bromo- derivative due to cost, or halogen exchange occurs.

Feature3-Bromo-1-(4-fluorophenyl)... (Target)3-Chloro-1-(4-fluorophenyl)... (Alternative)differentiation Strategy
C-X Stretch ~500–650 cm⁻¹ (C-Br)~650–750 cm⁻¹ (C-Cl)Low frequency region. The C-Cl band is lighter and appears at higher wavenumbers.
Fingerprint Distinct pattern < 1000 cm⁻¹Distinct pattern < 1000 cm⁻¹Overlay spectra. The C-Br bond is heavier, shifting wagging modes lower.
Utility High. Preferred for substitution reactions (better leaving group).Medium. Slower reactivity in nucleophilic substitutions.IR is moderate for this distinction; Mass Spec is superior.
Comparison B: Target vs. Non-Brominated Precursor

Scenario: Incomplete Friedel-Crafts acylation or reduction of the product. Alternative: 1-(4-fluorophenyl)propan-1-one (p-Fluoropropiophenone).

  • Spectral Difference: The precursor lacks the C-Br stretch and the specific methylene wagging bands associated with the -CH2Br moiety.

  • Carbonyl Shift: The β-bromine has a minor inductive effect on the ketone. The precursor's C=O may appear slightly lower (1-2 cm⁻¹) or sharper due to less conformational restriction.

Comparison C: Methodological Comparison (IR vs. HPLC)
MetricFTIR (Solid State) HPLC-UV Verdict
Speed < 1 minute15–30 minutesIR Wins for rapid QC.
Specificity High (Fingerprint)Very High (Retention Time)HPLC Wins for complex mixtures.
Quantitation Semi-quantitativePrecise (<0.5% error)HPLC Wins for purity assay.
Prep None (ATR)Dissolution/FilteringIR Wins for workflow efficiency.

Visualizations

Figure 1: Molecular Vibrational Map

This diagram maps the physical structure to the specific spectroscopic zones.

MolecularMap cluster_0 Functional Groups Molecule This compound Ketone Ketone (C=O) ~1685 cm⁻¹ Molecule->Ketone Conjugated Fluoro Aryl Fluorine (C-F) ~1230 cm⁻¹ (Strong) Molecule->Fluoro Para-Substituted Bromo Alkyl Bromide (C-Br) ~600 cm⁻¹ (Fingerprint) Molecule->Bromo Beta-Position Ring Aromatic Ring 3050 cm⁻¹ (C-H) 1600 cm⁻¹ (C=C) Molecule->Ring Scaffold

Caption: Functional group decomposition linking molecular structure to specific IR spectral regions.

Figure 2: QC Decision Tree (IR-Based)

A logic flow for researchers to validate the compound identity using IR data.

QCDecision Start Acquire Spectrum (ATR-FTIR) CheckCO Check 1680-1690 cm⁻¹ (Strong C=O?) Start->CheckCO CheckCF Check 1220-1250 cm⁻¹ (Strong C-F?) CheckCO->CheckCF Yes FailNotKetone FAIL: Possible Reduction/Degradation CheckCO->FailNotKetone No / Shifted >1710 CheckBr Check Fingerprint <700 cm⁻¹ (C-Br Present?) CheckCF->CheckBr Yes FailNotFluoro FAIL: Wrong Starting Material (Non-fluorinated) CheckCF->FailNotFluoro No ResultPass PASS: Identity Confirmed CheckBr->ResultPass Yes FailNotBromo FAIL: Possible Chloro-Analog or Precursor CheckBr->FailNotBromo No / Shifted

Caption: Step-by-step logic flow for confirming compound identity via IR spectroscopy.

Experimental Protocol (Self-Validating)

Objective: Obtain a high-resolution spectrum suitable for library matching.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module.

Procedure:

  • Blanking: Clean the crystal with isopropanol. Collect a background spectrum (air) with the same parameters as the sample (32 scans, 4 cm⁻¹ resolution). Validation: Ensure background CO₂ peaks (2350 cm⁻¹) are minimized.

  • Sample Loading: Place approximately 5-10 mg of the solid this compound onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition: Scan from 4000 cm⁻¹ to 450 cm⁻¹.

  • Post-Processing: Apply Automatic Baseline Correction. Do not smooth the spectrum excessively, as this may obscure the fine splitting in the aromatic fingerprint region (800-900 cm⁻¹).

Self-Validation Check:

  • The signal-to-noise ratio at 2000-2200 cm⁻¹ (silent region) should be high.

  • The C=O peak absorbance should be between 0.2 and 0.8 A.U. If >1.0, the detector is saturating; use less sample or less pressure.

References

  • NIST Mass Spectrometry Data Center. 1-Propanone, 1-(4-fluorophenyl)- Infrared Spectrum.[1] National Institute of Standards and Technology.[2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General reference for C-F and C-Br assignments).

  • PubChem. 3-Chloro-1-(4-fluorophenyl)propan-1-one (Compound Summary). National Library of Medicine. [Link][4]

  • Royal Society of Chemistry. Supporting Information: Synthesis of alpha-Bromoketones. (Providing comparative data for brominated acetophenones). [Link]

Sources

Comparative analysis of synthetic methods for 3-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 3-Bromo-1-(4-fluorophenyl)propan-1-one

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound, offering insights into the underlying mechanisms, experimental protocols, and data-driven comparisons to aid in selecting the most appropriate route for your specific needs.

Introduction

This compound is an α-haloketone, a class of compounds known for their utility in constructing diverse heterocyclic systems and as precursors in various carbon-carbon bond-forming reactions.[1][2] The presence of the fluorine atom and the bromine atom at the 3-position makes it a versatile intermediate. The two principal synthetic strategies for this compound involve either the formation of the carbon-carbon bond via Friedel-Crafts acylation or the selective bromination of a precursor ketone. This guide will dissect these two approaches, providing a comprehensive evaluation of their respective strengths and weaknesses.

Method 1: Friedel-Crafts Acylation of Fluorobenzene

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[3][4] In this approach, fluorobenzene is reacted with 3-bromopropionyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6][7]

Reaction Scheme:
Mechanism

The reaction proceeds through an electrophilic aromatic substitution mechanism.[5][8] The Lewis acid, AlCl₃, coordinates to the chlorine atom of 3-bromopropionyl chloride, generating a highly electrophilic acylium ion.[3][5] The electron-rich fluorobenzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex).[3][8] Finally, deprotonation of the aromatic ring by AlCl₄⁻ restores aromaticity and regenerates the AlCl₃ catalyst, yielding the desired ketone.[5][8]

Diagram: Friedel-Crafts Acylation Mechanism

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation 3-Bromopropionyl_chloride 3-Bromopropionyl chloride Acylium_ion Acylium ion (Electrophile) 3-Bromopropionyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ Fluorobenzene Fluorobenzene Sigma_complex Sigma Complex (Resonance Stabilized) Fluorobenzene->Sigma_complex + Acylium ion Product This compound Sigma_complex->Product - H⁺ (to AlCl₄⁻)

1-(4-fluorophenyl)propan-1-one + NBS --(Initiator/Acid)--> this compound + Succinimide

Caption: Mechanism of free-radical bromination with NBS.

Experimental Protocol

A typical procedure for the α-bromination of a ketone is as follows:

  • Dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Advantages and Disadvantages
Advantages Disadvantages
Milder reaction conditions compared to Friedel-Crafts acylation.Requires the synthesis of the starting ketone, adding a step to the overall process.
NBS is a solid and easier to handle than liquid bromine. [9]Potential for over-bromination to form di- or tri-brominated products. [10]
High regioselectivity for the α-position of enolizable ketones. [11]The reaction can be sensitive to the presence of water. [12]
Avoids the use of strong, corrosive Lewis acids.The succinimide byproduct needs to be removed during workup.
Can be more environmentally friendly, especially with greener solvent choices.

Comparative Analysis

FeatureFriedel-Crafts Acylationα-Bromination of Ketone
Number of Steps 12 (ketone synthesis + bromination)
Reagent Hazards High (AlCl₃ is corrosive and water-reactive; 3-bromopropionyl chloride is a lachrymator). [13][14][15][16][17]Moderate (NBS is an irritant).
Scalability Can be challenging due to the handling of AlCl₃ and exothermic nature.Generally more straightforward to scale up.
Cost-Effectiveness Can be cost-effective if starting materials are inexpensive.May be more expensive due to the additional step and cost of NBS.
Waste Generation Significant acidic and aluminum-containing waste. [18]Less hazardous waste, primarily succinimide.
Control & Selectivity Regioselectivity can be an issue with some substrates.High regioselectivity for the α-position.
Typical Yields Moderate to HighModerate to High

Spectroscopic Data for this compound

Accurate characterization of the final product is crucial. [19]Below are typical spectroscopic data for this compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05-8.02 (m, 2H, Ar-H), 7.18 (t, J = 8.6 Hz, 2H, Ar-H), 3.85 (t, J = 6.8 Hz, 2H, -CH₂Br), 3.45 (t, J = 6.8 Hz, 2H, -COCH₂-). [20]* ¹³C NMR (CDCl₃, 100 MHz): δ 195.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 40.2, 28.5. [20]* IR (KBr, cm⁻¹): ~1685 (C=O stretching). [21]

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the α-bromination of 1-(4-fluorophenyl)propan-1-one are viable methods for the synthesis of this compound.

  • The Friedel-Crafts acylation is a more direct, one-pot synthesis and may be preferred for its simplicity and the ready availability of starting materials. However, the harsh reaction conditions, the need for stoichiometric amounts of a hazardous Lewis acid, and the generation of significant waste are considerable drawbacks, particularly for large-scale synthesis. [18]

  • The α-bromination of the precursor ketone offers a milder and often more selective alternative. While it involves an additional synthetic step, the improved handling of reagents and the generation of less hazardous byproducts make it an attractive option, especially when considering scalability and environmental impact. The control over regioselectivity is a significant advantage of this method.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available laboratory equipment, cost considerations, and safety and environmental priorities. For laboratory-scale synthesis where expediency is key, the Friedel-Crafts acylation may be suitable. For larger-scale production or in environments with a focus on green chemistry, the α-bromination approach is likely the superior choice.

References

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-1-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic world of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among the vast array of reagents utilized, halogenated ketones such as 3-Bromo-1-(4-fluorophenyl)propan-1-one play a crucial role as versatile building blocks. However, their utility is matched by the imperative for meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, offering a procedural framework for the safe handling, use, and disposal of this compound.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Acute Toxicity (Oral): Presumed to be harmful if ingested.

  • Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling halogenated organic compounds. The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.

TaskRecommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid) - Gloves: Nitrile or neoprene gloves. Double gloving is recommended. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Body Protection: A standard laboratory coat. - Respiratory Protection: Not generally required if handled in a fume hood.
Dissolving in Solvent - Gloves: Nitrile or neoprene gloves. - Eye Protection: Chemical splash goggles are essential to protect against splashes. - Body Protection: A laboratory coat. - Work Area: All manipulations should be performed within a certified chemical fume hood.[2]
Running a Reaction - Gloves: Nitrile or neoprene gloves. - Eye Protection: Chemical splash goggles and a face shield, especially when working with larger volumes or under pressure. - Body Protection: A laboratory coat. - Work Area: A chemical fume hood is mandatory.
Work-up and Purification - Gloves: Nitrile or neoprene gloves. - Eye Protection: Chemical splash goggles. - Body Protection: A laboratory coat. - Work Area: A chemical fume hood is required.

The Rationale Behind Glove Selection:

Nitrile and neoprene gloves are recommended for their resistance to a range of chemicals, including many organic solvents.[2] However, it is crucial to note that aromatic and halogenated hydrocarbons can degrade many glove materials.[3] For prolonged or high-exposure tasks, consulting a glove compatibility chart from the manufacturer is best practice. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[2]

Operational Protocols: A Step-by-Step Approach to Safety

Adherence to standardized operational protocols is paramount to minimizing risk. The following workflows provide a logical progression for handling this compound from receipt to disposal.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Location: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.

Handling and Use:
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.

Spill Management: A Calm and Coordinated Response

In the event of a spill, a swift and organized response is critical to prevent exposure and further contamination.

Minor Spill (inside a chemical fume hood):

  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Don Appropriate PPE: This should include, at a minimum, a lab coat, chemical splash goggles, and double nitrile or neoprene gloves.[2]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[6]

  • Neutralization (for Bromine-containing compounds): For spills involving brominated compounds, neutralization with a 5-10% solution of sodium thiosulfate can be effective.[7][8]

  • Collection: Carefully scoop the absorbed and neutralized material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.[7]

Major Spill (outside a chemical fume hood or a large volume):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's emergency response team.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: A major spill requires specialized training and equipment to manage safely.

Spill_Response_Workflow cluster_assessment Spill Assessment cluster_minor_spill Minor Spill Protocol (in Fume Hood) cluster_major_spill Major Spill Protocol Spill Spill Occurs Assess Assess Severity (Location & Volume) Spill->Assess Alert_Minor Alert Colleagues Assess->Alert_Minor Minor Evacuate Evacuate Area Assess->Evacuate Major Don_PPE Don Appropriate PPE Alert_Minor->Don_PPE Contain Contain with Inert Absorbent Don_PPE->Contain Neutralize Neutralize with Sodium Thiosulfate Solution Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert_Major Notify Emergency Response Evacuate->Alert_Major Isolate Isolate Area Alert_Major->Isolate

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step in the chemical lifecycle. Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[9][10][11][12]

Step-by-Step Disposal Protocol for Small Quantities:

  • Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated and clearly labeled "Halogenated Organic Waste" container.[9][10][11][12] Do not mix with non-halogenated waste.[11]

  • Containerization: Use a chemically resistant, sealable container for waste collection.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.

  • Institutional Procedures: Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. This typically involves collection by a licensed environmental waste management company.

Rationale for Segregation:

Separating halogenated from non-halogenated waste is crucial for both safety and cost-effectiveness of disposal.[11] Halogenated waste often requires high-temperature incineration with special scrubbers to neutralize the acidic gases (such as HBr and HF) produced during combustion.

Disposal_Workflow Start Waste Generation (e.g., residual chemical, contaminated gloves) Segregate Segregate into 'Halogenated Organic Waste' Start->Segregate Containerize Place in a Labeled, Chemically Resistant Container Segregate->Containerize Store Store in a Designated Hazardous Waste Accumulation Area Containerize->Store Dispose Follow Institutional Protocol for Final Disposal Store->Dispose

Caption: Step-by-step waste disposal workflow.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.